5-Bromo-4-chloro-3-indolyl a-D-glucopyranoside
Overview
Description
Tianeptine sodium is a tricyclic compound primarily used as an antidepressant. It was discovered and patented by the French Society of Medical Research in the 1960s. Tianeptine sodium is known for its unique pharmacological properties, which distinguish it from other tricyclic antidepressants. It is used to treat major depressive disorder, anxiety, asthma, and irritable bowel syndrome .
Mechanism of Action
Target of Action
The primary target of 5-Bromo-4-chloro-3-indolyl α-D-glucopyranoside, also known as X-Gluc, is the β-glucuronidase enzyme (GUS) . This enzyme plays a crucial role in the hydrolysis of glucuronides, a step in the process of metabolism of complex carbohydrates.
Mode of Action
X-Gluc acts as a substrate for the GUS enzyme . The enzyme de-esterifies X-Gluc into an indoxyl derivative . This derivative then undergoes oxidative polymerization .
Biochemical Pathways
The action of X-Gluc on the GUS enzyme affects the glucuronidation pathway . This pathway is part of the larger set of metabolic pathways involved in the breakdown and removal of various substances within the body. The de-esterification of X-Gluc by GUS leads to the production of an indoxyl derivative , which then forms a blue compound, indigotin, upon oxidative polymerization .
Result of Action
The result of X-Gluc’s action is the generation of a blue compound, indigotin . This is due to the oxidative polymerization of the indoxyl derivative formed when GUS acts on X-Gluc . The blue coloration provides a visual indication of the presence and activity of the GUS enzyme, making X-Gluc useful in various applications, such as screening transgenic plants based on GUS activity .
Biochemical Analysis
Biochemical Properties
5-Bromo-4-chloro-3-indolyl a-D-glucopyranoside plays a crucial role in biochemical reactions. It is a substrate for the β-glucuronidase enzyme (GUS), which deesterifies it into an indoxyl derivative . This derivative, upon oxidative polymerization, results in the generation of blue indigotin dye .
Cellular Effects
The effects of this compound on cells are primarily related to its role as a substrate for the GUS enzyme . The blue color produced by the reaction is used to screen transgenic plants based on GUS activity .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the GUS enzyme . The GUS enzyme cleaves the glycosidic bond in the compound, yielding an indoxyl derivative . This derivative then undergoes oxidative polymerization to produce the blue dye indigotin .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are related to its stability and degradation over time
Metabolic Pathways
The metabolic pathways involving this compound are primarily associated with its role as a substrate for the GUS enzyme . The GUS enzyme is involved in the hydrolysis of glucuronides, a key step in the metabolism of various compounds .
Subcellular Localization
The subcellular localization of this compound is likely to be influenced by the localization of the GUS enzyme . More detailed studies are needed to confirm this and to understand the effects of subcellular localization on the activity and function of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tianeptine sodium involves several steps. One common method includes the preparation of an intermediate, 3,11-dichloro-6,11-dihydro-6-methyl-dibenzo[c,f][1,2]thiazepine-5,5-dioxide. This intermediate is prepared by adding 3-chloro-6,11-dihydro-6-methyl-dibenzo[c,f][1,2]thiazepine-11-alcohol-5,5-dioxide to an organic solvent, followed by the addition of a chloro-substituted reagent. The mixture is heated to reflux, cooled, filtered, and dried .
Industrial Production Methods: In industrial settings, tianeptine sodium is produced by dissolving tianeptine acid in deionized water, followed by the addition of aqueous sodium hydroxide solution. The mixture is stirred, heated, and filtered to obtain tianeptine sodium as a white powder .
Chemical Reactions Analysis
Types of Reactions: Tianeptine sodium undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide.
Reduction: Typically employs reducing agents like sodium borohydride.
Substitution: Utilizes reagents such as halogens for chloro-substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of tianeptine, such as those with modified aromatic rings or altered side chains .
Scientific Research Applications
Tianeptine sodium has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of tricyclic antidepressants.
Biology: Investigated for its effects on neurotransmitter systems, particularly serotonin and glutamate.
Medicine: Primarily used to treat major depressive disorder and anxiety. .
Industry: Utilized in the formulation of pharmaceutical products, including sustained-release tablets.
Comparison with Similar Compounds
- Amitriptyline
- Imipramine
- Fluoxetine
Comparison: Tianeptine sodium is unique among tricyclic antidepressants due to its dual mechanism of action involving serotonin reuptake enhancement and opioid receptor agonism. This dual action distinguishes it from other compounds like amitriptyline and imipramine, which primarily inhibit serotonin and norepinephrine reuptake. Fluoxetine, a selective serotonin reuptake inhibitor, differs from tianeptine in its lack of opioid receptor activity .
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrClNO6/c15-5-1-2-6-9(10(5)16)7(3-17-6)22-14-13(21)12(20)11(19)8(4-18)23-14/h1-3,8,11-14,17-21H,4H2/t8-,11-,12+,13-,14+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPIFSICVWOWJMJ-HRNXZZBMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)CO)O)O)O)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C2=C1NC=C2O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrClNO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370036 | |
Record name | 5-Bromo-4-chloro-1H-indol-3-yl alpha-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108789-36-2 | |
Record name | 5-Bromo-4-chloro-1H-indol-3-yl alpha-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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